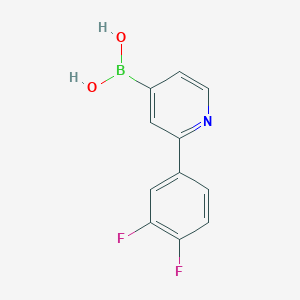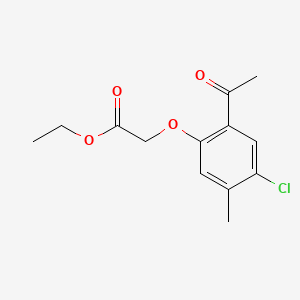
(1H-Pyrazol-4-yloxy)-acetic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Pyrazol-4-yloxy)-acetic acid benzyl ester is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazol-4-yloxy)-acetic acid benzyl ester typically involves the reaction of pyrazole derivatives with acetic acid and benzyl alcohol under specific conditions. One common method includes the use of a catalyst to facilitate the esterification process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(1H-Pyrazol-4-yloxy)-acetic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
(1H-Pyrazol-4-yloxy)-acetic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (1H-Pyrazol-4-yloxy)-acetic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent .
類似化合物との比較
Similar Compounds
1-Benzyl-1H-pyrazole-4-carboxylic acid: Similar in structure but differs in the functional group attached to the pyrazole ring.
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: Contains both pyrazole and benzimidazole rings, offering different biological activities.
Uniqueness
(1H-Pyrazol-4-yloxy)-acetic acid benzyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
benzyl 2-(1H-pyrazol-4-yloxy)acetate |
InChI |
InChI=1S/C12H12N2O3/c15-12(9-16-11-6-13-14-7-11)17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14) |
InChIキー |
BFJLNUASBBFVMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















